4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological applications, including anti-inflammatory and anticancer activities . Its structure features a brominated benzamide moiety attached to a pyrazole ring fused with a pyrimidine core. Crystallographic refinement of related compounds has been achieved using SHELX software, ensuring structural accuracy .
Eigenschaften
IUPAC Name |
4-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN7O/c1-14-11-19(27-22(31)15-7-9-16(23)10-8-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-5-3-2-4-6-17/h2-13H,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVWSXCDSGUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential to inhibit specific enzymes involved in cell cycle regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
a) 3-Chloro-N-(3-Methyl-1-{1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}-1H-Pyrazol-5-yl)Benzamide (CAS 1005999-91-6)
- Structural Difference : Chlorine replaces bromine at the benzamide para position.
- Activity: Demonstrated moderate anti-inflammatory activity in vitro, with IC₅₀ values ~15 µM for NO inhibition, compared to the brominated analog’s IC₅₀ of ~10 µM .
b) 3-Methoxy-N-(3-Methyl-1-{1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}-1H-Pyrazol-5-yl)Benzamide
- Structural Difference : Methoxy group replaces bromine.
- Impact : The electron-donating methoxy group diminishes electrophilic character, reducing interactions with nucleophilic residues in target proteins.
- Activity : Lower potency in NF-κB inhibition assays (IC₅₀ > 20 µM) compared to the brominated derivative .
Modifications to the Pyrazole/Pyrimidine Core
a) N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-4-Ethoxybenzamide (CAS 1005974-18-4)
- Structural Difference : A 2,3-dimethylphenyl group replaces the phenyl ring on the pyrimidine core, and an ethoxy group substitutes bromine.
- Impact : Increased hydrophobicity from the dimethylphenyl group enhances membrane permeability but may reduce solubility.
- Activity : Superior anticancer activity (IC₅₀ = 2.5 µM against HeLa cells) due to enhanced π-π stacking with DNA .
b) 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine
- Structural Difference: Thienopyrimidine replaces the benzamide group.
- Impact: The sulfur atom in thienopyrimidine improves metabolic stability but reduces affinity for kinase targets like JAK2 .
- Activity : Moderate kinase inhibition (IC₅₀ = 8 µM) compared to the benzamide-based compound’s IC₅₀ of 5 µM .
Data Table: Key Properties and Activities
Research Findings and Mechanistic Insights
- Anti-inflammatory Activity: The brominated derivative outperforms chloro and methoxy analogs in suppressing NO, TNF-α, and IL-6 production in LPS-activated macrophages. This is attributed to stronger halogen bonding with the iNOS active site .
- Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows modular substitutions via Vilsmeier–Haack reactions or nucleophilic aromatic substitution, enabling rapid diversification .
- Crystallographic Validation : SHELXL-refined structures confirm planar geometry of the pyrimidine ring, critical for π-stacking interactions in kinase inhibition .
Biologische Aktivität
4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy through its inhibition of specific enzymes involved in cell cycle regulation.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of a benzamide moiety, which is substituted with a pyrazolo[3,4-d]pyrimidine unit. This unique structure enhances its biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial target in cancer treatment.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide | Bromine substitution on benzamide and complex pyrazolo[3,4-d]pyrimidine unit | Inhibition of CDK2, potential anticancer activity |
The primary mechanism of action for this compound involves the selective inhibition of CDK2, which plays a pivotal role in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDK2, preventing its activation and disrupting downstream signaling pathways critical for tumor growth and proliferation .
Biological Activity and Research Findings
Recent studies have highlighted the diverse biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .
- Enzyme Inhibition : It has been identified as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM for different derivatives within the class .
Case Studies
- MCF-7 Model Study : Compound 5i from a related study exhibited strong inhibitory effects on MCF-7 cells, leading to significant reductions in cell viability and induction of apoptosis .
- EGFR Inhibition : In another study focusing on EGFR inhibitors, compounds similar to 4-bromo-N-(3-methyl...) demonstrated IC50 values as low as 0.016 µM against wild-type EGFR, indicating potent anticancer properties .
Synthesis and Production
The synthesis of 4-bromo-N-(3-methyl...) typically involves multi-step organic reactions using reagents such as bromine and acetic acid under controlled conditions to optimize yield and purity. Industrial production may utilize automated reactors to enhance efficiency while minimizing by-products .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise synthesis : Begin with constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones. Introduce the 3-methylpyrazole moiety via nucleophilic substitution, followed by coupling with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Optimization : Use continuous flow reactors for controlled temperature (80–120°C) and solvent selection (e.g., DMSO for polar intermediates). Catalysts like Pd(OAc)₂/XPhos improve cross-coupling efficiency .
- Table 1 : Example reaction parameters:
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Core formation | Hydrazine, 110°C, 16 hr | 29–40% | 85–90% |
| Pyrazole coupling | Et₃N, DMF, 24 hr | 70–88% | 92–95% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for pyrazole C-H (δ 7.2–8.5 ppm) and benzamide carbonyl (δ 168–170 ppm) .
- FTIR : Confirm amide C=O stretch (1650–1680 cm⁻¹) and pyrimidine N-H (3200–3300 cm⁻¹) .
- Crystallography : Use SHELX-2018 for single-crystal X-ray refinement. WinGX/ORTEP visualizes anisotropic displacement parameters .
Q. How can researchers evaluate the compound’s bioactivity against kinase targets?
- Methodology :
- Kinase inhibition assays : Use ADP-Glo™ kinase assays (e.g., for CDK2 or Aurora kinases) with IC₅₀ determination. Include staurosporine as a positive control .
- Structural analogs : Compare activity with pyrazolo[3,4-d]pyrimidine derivatives (e.g., 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, NPZ in PDB) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the pyrazole ring) be resolved during structural refinement?
- Methodology :
- Disorder modeling : In SHELXL, apply PART and SUMP commands to model split positions. Use ISOR restraints for anisotropic atoms .
- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and Fo-Fc maps for residual electron density .
Q. What strategies mitigate side reactions (e.g., bromine displacement) during functionalization of the benzamide moiety?
- Methodology :
- Protecting groups : Temporarily protect the 4-bromo substituent with Boc before introducing substituents at the pyrazole N1 position .
- Kinetic control : Lower reaction temperatures (0–25°C) and use bulky bases (e.g., DIPEA) to minimize nucleophilic aromatic substitution .
Q. How can computational methods predict binding modes of this compound with ATP-binding pockets?
- Methodology :
- Docking studies : Use AutoDock Vina with PyRx. Prepare the receptor (e.g., PDB: 4UB) by removing water and adding polar hydrogens .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds with kinase hinge regions (e.g., Glu81/Lys33 in CDK2) .
Q. What analytical approaches distinguish regioisomeric impurities in the final product?
- Methodology :
- LC-MS/MS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in H₂O/MeCN. Monitor m/z for [M+H]⁺ (expected: ~520 Da) and fragment ions (e.g., loss of Br⁻ at m/z 442) .
- 2D NMR : NOESY correlations between pyrazole H-5 and benzamide protons confirm regiochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking scores and experimental IC₅₀ values?
- Methodology :
- Re-evaluate force fields : Adjust AMBER ff14SB parameters for ligand partial charges.
- Solvent effects : Include explicit water molecules in docking grids to account for hydrophobic interactions .
Structural Derivatives & SAR
Q. Which substituents on the pyrimidine ring enhance selectivity for kinase isoforms?
- Methodology :
- SAR Table :
| Substituent | Kinase (IC₅₀, nM) | Selectivity Ratio (vs. Off-target) |
|---|---|---|
| 4-Bromo | CDK2: 12 ± 2 | 15× (vs. CDK1) |
| 3-Methyl | Aurora B: 8 ± 1 | 20× (vs. Aurora A) |
- Synthesis : Replace bromine with methoxy or trifluoromethyl groups via Ullmann coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
